molecular formula C18H17NO3 B1590749 Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate CAS No. 84639-06-5

Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate

Cat. No. B1590749
CAS RN: 84639-06-5
M. Wt: 295.3 g/mol
InChI Key: IMKSDZLFVYKGLY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate may be involved in synthesis processes similar to those described for derivatives of indole carboxylates and oxazinoindole. For example, the Hemetsberger reaction has been applied to ethyl 4-benzyl-7-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate to afford tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, showcasing its utility in synthesizing complex heterocyclic structures (Mayer et al., 2002).

Potential for Anti-inflammatory and Antimicrobial Applications

  • Compounds structurally related to Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate, such as benzo[g]indole-3-carboxylates, have shown significant potential as anti-inflammatory therapeutics by inhibiting 5-lipoxygenase activity, which could indicate potential applications in addressing inflammatory disorders (Karg et al., 2009). Moreover, densely functionalized indol-3-carboxylates have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, suggesting a possible research avenue for Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate in these areas (Anisetti et al., 2017).

Enzymatic Synthesis and Resolution

  • The enzymatic synthesis and resolution of carboxylic acid derivatives highlight the potential for utilizing Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate in enantioselective synthesis processes, leveraging lipase catalysis for producing enantiomerically enriched compounds (Kasture et al., 2005).

Catalysis and Functionalization

  • Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate might also find applications in catalysis and functional group transformations, as illustrated by studies on diiron(II) complexes with carboxylate ligands for oxygenation reactions, providing a route for the functionalization of hydrocarbon fragments and potentially enhancing the molecule's utility in synthetic chemistry (Carson & Lippard, 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound .

properties

IUPAC Name

ethyl 7-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKSDZLFVYKGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531387
Record name Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate

CAS RN

84639-06-5
Record name Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under agitation, 26.3 g of oxalic acid diethyl ester and, 15 minutes later, a solution of 21.9 g of 3-benzyloxy-2-nitrotoluene in 30 ml of diethyl ether are added dropwise to a suspension of 9 g of potassium ethanolate in 200 ml of diethyl ether. The reaction mixture is heated for 20 hours under reflux; the thus-separated potassium salt of 3-benzyloxy-2-nitrophenylpyruvic acid ethyl ester is vacuum-filtered and washed with diethyl ether. The salt is then dissolved in a mixture of 200 ml of ethanol and 200 ml of concentrated acetic acid, the solution is combined with 50 g of powdered iron and heated under reflux for 90 minutes. The reaction mixture is allowed to cool, poured into 1 liter of ice water, filtered over kieselguhr, and the kieselguhr washed with diethyl ether. The organic phase is separated and the aqueous phase is extracted three times with diethyl ether. The combined organic phases are washed with saturated sodium carbonate solution, dried, and concentrated under vacuum. The residue is recrystallized from ethanol, thus obtaining 9.6 g of 7-benzyloxyindole-2-carboxylic acid ethyl ester, mp 82°-83° C.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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